molecular formula C21H21BrN4O3S B5315738 2-Bromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenol

2-Bromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenol

Cat. No.: B5315738
M. Wt: 489.4 g/mol
InChI Key: NWTADKNGVJAMHQ-UHFFFAOYSA-N
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Description

2-Bromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, butylsulfanyl, and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-bromo-4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3S/c1-3-4-9-30-21-24-20-17(25-26-21)13-7-5-6-8-15(13)23-19(29-20)12-10-14(22)18(27)16(11-12)28-2/h5-8,10-11,19,23,27H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTADKNGVJAMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenol involves multiple steps, including the formation of the triazino-benzoxazepine core and subsequent functionalization. One common synthetic route involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of a base such as sodium hydride (NaH) and an appropriate solvent . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenol is not fully understood. compounds containing the triazino-benzoxazepine core have been reported to interact with various molecular targets, including enzymes and receptors . The presence of the butylsulfanyl and methoxy groups may enhance its binding affinity and selectivity for these targets. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds include other triazino-benzoxazepine derivatives, such as:

  • 8-(tert-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline These compounds share the triazino core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of bromine, butylsulfanyl, and methoxy groups in 2-Bromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenol distinguishes it from other similar compounds and may confer unique properties.

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